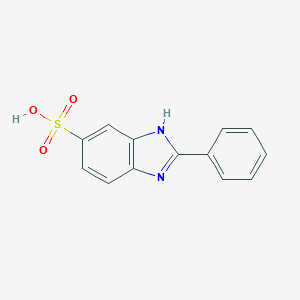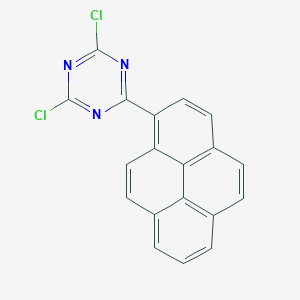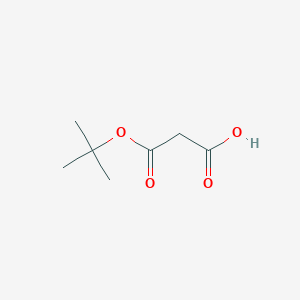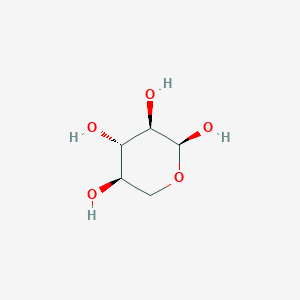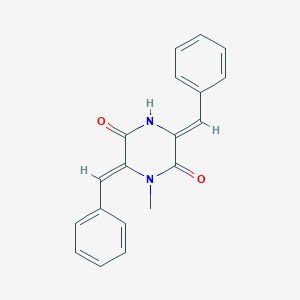
地衣酸
描述
地衣酸,也称为 2,4-二羟基-6-甲基苯甲酸,是一种酚酸,在地衣的生物化学中起着重要的作用。它是一种常见的衣衣酸的亚基,衣衣酸是在各种地衣中发现的化合物。
科学研究应用
作用机制
地衣酸的作用机制涉及它与各种分子靶标和途径的相互作用。 它是由聚酮途径生物合成的,该途径涉及聚酮合酶的参与 . 这些酶促进地衣酸从更简单的前体中形成。
生化分析
Biochemical Properties
Orsellinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of secondary metabolites. It interacts with several enzymes, including polyketide synthases, which catalyze its formation by condensing acetyl-CoA with malonyl-CoA units . Additionally, orsellinic acid is involved in the synthesis of complex fungal metabolites and lichens, where it serves as a building block . The interactions of orsellinic acid with these enzymes are essential for the production of various bioactive compounds.
Cellular Effects
Orsellinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit biological activities such as anti-HIV and immunosuppressive effects . The compound affects cell function by modulating the expression of specific genes and proteins involved in these pathways. For example, orsellinic acid derivatives have been found to improve short-term memory in Alzheimer’s disease models .
Molecular Mechanism
At the molecular level, orsellinic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The polyketide synthase enzyme responsible for its biosynthesis, such as ArmB from Armillaria mellea, catalyzes the condensation of acetyl-CoA with malonyl-CoA units . Further modifications by decarboxylases and tyrosinase-like proteins lead to the production of bioactive metabolites. These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orsellinic acid can change over time due to its stability and degradation. Studies have shown that orsellinic acid and its derivatives can be produced efficiently in heterologous hosts like Aspergillus oryzae, with yields varying based on the carbon source used . The stability of orsellinic acid in different conditions and its long-term effects on cellular function are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of orsellinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-HIV activity, while higher doses could potentially lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings.
Metabolic Pathways
Orsellinic acid is involved in several metabolic pathways, including the polyketide pathway. It interacts with enzymes such as polyketide synthases and decarboxylases, which are essential for its biosynthesis and further modifications . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s biological activity.
Transport and Distribution
Within cells and tissues, orsellinic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological function . The transport mechanisms ensure that orsellinic acid reaches its target sites within the cell.
Subcellular Localization
Orsellinic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell . Understanding the subcellular distribution of orsellinic acid helps elucidate its role in various cellular processes.
准备方法
合成路线和反应条件: 地衣酸可以通过几种方法合成:
地衣醛的氧化: 该方法涉及地衣醛的氧化以生成地衣酸.
迈克尔加成反应: 地衣酸也可以通过迈克尔加成反应制备.
依维宁酸或拉马利酸的水解: 通过用氢氧化钡煮沸这些酸,可以生成地衣酸.
工业生产方法: 地衣酸的工业生产仍处于起步阶段。合成生物学的进展已显示出前景。 例如,米曲霉中聚酮合酶基因的异源表达已被用于生产地衣酸 .
化学反应分析
相似化合物的比较
地衣酸与其他酚酸类似,如水杨酸和没食子酸。 由于其特定的结构以及苯环上存在两个羟基和一个甲基,它具有独特性。 这种结构使地衣酸能够参与独特的化学反应并表现出独特的生物活性 .
类似化合物:
- 水杨酸
- 没食子酸
- 咖啡酸
属性
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYESDOVDKZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197385 | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-64-8 | |
| Record name | Orsellinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Orsellinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORSELLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic pathway for orsellinic acid in fungi?
A1: Orsellinic acid is primarily biosynthesized in fungi via the acetate-malonate pathway. This involves the condensation of one acetyl-CoA unit with three malonyl-CoA units. []
Q2: Is 6-methylsalicylic acid a direct precursor of orsellinic acid in Aspergillus fumigatus?
A2: While 6-methylsalicylic acid can be hydroxylated to form orsellinic acid in Aspergillus fumigatus, research suggests it is not a direct precursor. It's likely converted into a true intermediate, potentially after hydroxylation. []
Q3: How is orsellinic acid metabolized in Gliocladium roseum?
A3: Gliocladium roseum can decarboxylate orsellinic acid, releasing orcinol into the medium. The organism also possesses an esterase that hydrolyzes orsellinic acid methyl ester. []
Q4: Can the chirality of malonyl-CoA influence orsellinic acid biosynthesis?
A4: Yes, studies using chirally labelled malonates have shown that the hydrogen atoms eliminated during orsellinic acid biosynthesis originate from opposite absolute orientations in malonyl-CoA, indicating stereospecificity. []
Q5: What is the role of orsellinic acid in the interaction between Streptomyces rapamycinicus and Aspergillus nidulans?
A5: Direct physical interaction between these two organisms triggers orsellinic acid production in Aspergillus nidulans. This is mediated by the bacterial metabolite Polaramycin B, which induces the expression of the fungal orsellinic acid gene cluster. [, ]
Q6: Does orsellinic acid production in Aspergillus nidulans involve histone modifications?
A6: Yes, the bacterial trigger leads to the modification of fungal histones. Specifically, the Saga/Ada complex, a histone acetyltransferase, is required for the induction of the orsellinic acid gene cluster in A. nidulans by S. rapamycinicus. [, ]
Q7: What specific histone modifications are linked to orsellinic acid production in A. nidulans?
A7: Increased acetylation of histone H3 at lysine 9 and 14 is observed during the interaction of A. nidulans and S. rapamycinicus. This acetylation is dependent on the Saga/Ada complex and is linked to the activation of the orsellinic acid gene cluster. []
Q8: How does orsellinic acid contribute to the virulence of the insect pathogen Beauveria bassiana?
A8: In Beauveria bassiana, orsellinic acid is a precursor to the bibenzoquinone oosporein. Oosporein exhibits insecticidal activity and is required for full fungal virulence by suppressing the insect's immune response. []
Q9: Does orsellinic acid possess any inherent biological activity?
A9: Yes, orsellinic acid has demonstrated immunomodulatory activity. It can suppress the respiratory burst of human phagocytes and murine macrophages. [, ]
Q10: What are some notable derivatives of orsellinic acid found in nature?
A10: Orsellinic acid serves as a building block for numerous natural products, including:
- Depsides: e.g., lecanoric acid [, ], methyl haematommate [, ], and montagnetol [, ]
- Depsidones: e.g., physodic acid and lobaric acid []
- Meroterpenoids: e.g., ascofuranone and ascochlorin [], daurichromenic acid [], and globosumones A-C []
- Other derivatives: e.g., fumigatol and fumigatin [, , ], gliorosein [], and trivaric acid []
Q11: How does the structure of orsellinic acid esters influence their radical scavenging activity?
A11: Studies on orsellinates (esters of orsellinic acid) revealed that increasing the length of the alkyl chain from methyl to n-butyl generally enhances their radical scavenging activity. Branching in the alkyl chain also influences the activity, with iso-propyl and tert-butyl derivatives exhibiting higher activity compared to their linear counterparts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


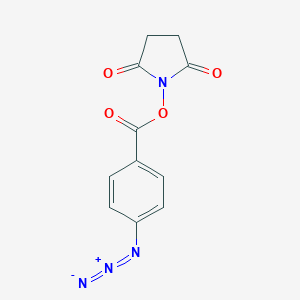

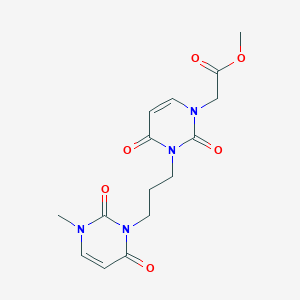
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
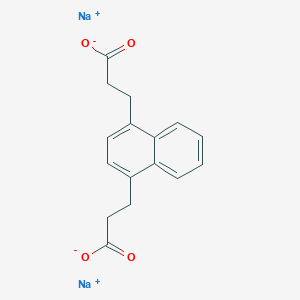
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
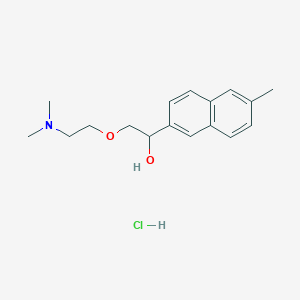
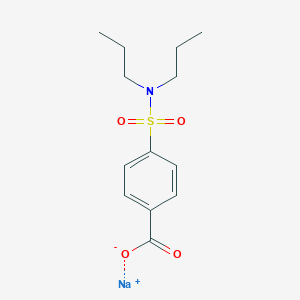
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
